molecular formula C17H16ClNO2 B2424710 Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate CAS No. 1194761-35-7

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate

Cat. No.: B2424710
CAS No.: 1194761-35-7
M. Wt: 301.77
InChI Key: KCAWLBQPKIIOAP-XDHOZWIPSA-N
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Description

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate is an organic compound with the molecular formula C17H16ClNO2 It is a derivative of propanoic acid and contains a chlorophenyl group, a phenyl group, and a methyleneamino group

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylideneamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-21-17(20)16(11-13-5-3-2-4-6-13)19-12-14-7-9-15(18)10-8-14/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAWLBQPKIIOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179718
Record name [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194761-35-7
Record name [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate typically involves the reaction of 4-chlorobenzaldehyde with methyl 2-amino-3-phenylpropanoate. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid. The reaction mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The imine and ester functionalities render the compound susceptible to oxidation. Key pathways include:

Reagent Conditions Product Notes
KMnO<sub>4</sub>Acidic aqueous solutionCarboxylic acid derivativeOxidative cleavage of the imine bond.
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Reflux in acetoneKetone or aldehyde intermediatesPartial oxidation observed under mild conditions.

Research Findings :

  • Oxidation with KMnO<sub>4</sub> yields a carboxylic acid via cleavage of the C=N bond, confirmed by FT-IR loss of imine absorption at 1640 cm<sup>−1</sup>.

  • Chromium-based oxidants require controlled conditions to avoid over-oxidation of the phenylpropanoate backbone.

Reduction Reactions

Reduction primarily targets the imine group and ester moiety:

Reagent Conditions Product Mechanism
LiAlH<sub>4</sub>Anhydrous ether, 0°CPrimary amine derivativeTwo-step reduction: imine → amine, ester → alcohol.
NaBH<sub>4</sub>Methanol, room tempSecondary alcoholSelective reduction of the imine to amine without ester cleavage.

Key Observations :

  • LiAlH<sub>4</sub> reduces both the imine and ester groups, producing a diol-amine hybrid compound.

  • NaBH<sub>4</sub> selectively reduces the imine group, preserving the ester functionality for further transformations.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution reactions:

Nucleophile Conditions Product Yield
NH<sub>3</sub>CuCl<sub>2</sub>, DMF4-Aminophenyl derivative72%
HS<sup>−</sup>K<sub>2</sub>CO<sub>3</sub>, DMSO4-Mercaptophenyl analog65%

Mechanistic Insights :

  • Substitution proceeds via a radical or SNAr pathway, depending on the nucleophile and catalyst.

  • Steric hindrance from the phenylpropanoate group slows reaction kinetics compared to simpler chlorophenyl compounds.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Catalyst Product Application
NaOH (1M)Reflux, 6 hoursCarboxylic acidPrecursor for peptide coupling.
HCl (conc.)Methanol, 50°CMethyl ester regenerationSide reaction in acidic media.

Notable Data :

  • Basic hydrolysis (NaOH) achieves >90% conversion to the carboxylic acid, characterized by <sup>1</sup>H NMR disappearance of the ester methyl singlet at δ 3.65 ppm.

Cycloaddition and Ring Formation

The imine group facilitates [4+2] cycloaddition reactions:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, 110°CSix-membered lactamEndo selectivity observed.
AcetylenedicarboxylateMicrowave irradiationFused bicyclic compoundConfirmed by X-ray crystallography .

Research Implications :

  • Cycloaddition products show enhanced rigidity, potentially useful in coordination chemistry or as chiral ligands .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with mitotic processes, leading to cell cycle arrest. Such mechanisms are critical for developing targeted cancer therapies.

Research indicates that methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate exhibits antibacterial and antifungal properties. Its efficacy against various pathogens makes it a candidate for further exploration in pharmaceutical formulations aimed at treating infections.

Chemical Biology

The compound serves as a useful building block in the synthesis of more complex molecules, including those used in drug discovery. Its structural features can be modified to create derivatives with enhanced biological activities.

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of anticancer propertiesThis compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Study 2 Antimicrobial efficacyThe compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potential for development as an antibacterial agent.
Study 3 Synthesis optimizationVarious reaction conditions were tested to enhance yield; the highest yield achieved was 80% under optimized conditions using microwave-assisted synthesis techniques.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-bromophenyl)methylene]amino}-3-phenylpropanoate
  • Methyl 2-{[(4-fluorophenyl)methylene]amino}-3-phenylpropanoate
  • Methyl 2-{[(4-methylphenyl)methylene]amino}-3-phenylpropanoate

Uniqueness

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.

Biological Activity

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate (CAS: 1194761-35-7) is a compound with notable biological activity, particularly in pharmacological contexts. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C17H16ClNO2
  • Molecular Weight : 301.78 g/mol
  • Structural Characteristics : The compound features a chlorophenyl group and a methylene amino functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves several steps, often starting from simpler aromatic compounds. The synthetic pathways typically include the formation of the methylene bridge and subsequent functionalization to introduce the chlorophenyl group.

Pharmacological Studies

  • In Vitro Studies : Research indicates that this compound exhibits significant activity against various biological targets. A study involving the screening of a library of compounds identified its potential as a blocker of KCNT1 channels, which are associated with epilepsy. The compound demonstrated effective inhibition in CHO cells expressing hKCNT1 channels, indicating its role as a potential therapeutic agent for epilepsy management .
  • Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with specific amino acid residues in the target proteins, leading to altered channel activity. Molecular dynamics simulations suggest that it stabilizes binding through hydrogen bonding and π–π stacking interactions with key residues .
  • Toxicological Profile : Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Comparative Biological Activity

CompoundActivity TypeReference
This compoundKCNT1 channel blocker
7-Chloro-5-(furan-3-yl)-3-methyl...AMPA receptor modulator
Other derivativesVarious CNS activities

Case Study 1: Epilepsy Treatment

A recent study evaluated the efficacy of this compound in animal models of epilepsy. Results showed a significant reduction in seizure frequency and duration when administered at optimized doses. This suggests that the compound may have therapeutic potential for individuals with drug-resistant epilepsy.

Case Study 2: Neurotransmitter Modulation

In another investigation, the compound was assessed for its ability to influence neurotransmitter levels in the brain. Microdialysis studies revealed that it could enhance acetylcholine and serotonin levels, which are crucial for cognitive functions and mood regulation. This effect underscores its potential as a nootropic agent .

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